
L-Proline, L-seryl-L-alanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Ala-Pro typically involves the stepwise coupling of the amino acids serine, alanine, and proline. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) to form peptide bonds . The final product is obtained by deprotecting the amino and carboxyl groups.
Industrial Production Methods
Industrial production of Ser-Ala-Pro can be achieved through solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a solid resin, followed by cleavage and purification of the desired peptide .
Analyse Chemischer Reaktionen
Types of Reactions
Ser-Ala-Pro can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a keto group, while reduction can revert it to a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Ser-Ala-Pro has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in inhibiting ACE and its potential therapeutic effects on hypertension.
Medicine: Explored for its potential use in developing antihypertensive drugs.
Industry: Utilized in the production of bioactive peptides for research and therapeutic purposes.
Wirkmechanismus
Ser-Ala-Pro exerts its effects by inhibiting the activity of ACE, an enzyme involved in the regulation of blood pressure. The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition leads to a decrease in blood pressure by reducing the levels of angiotensin II.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ser-Ala-Gly-Pro-Ala-Phe: Another peptide with similar ACE inhibitory properties.
Proline/Alanine/Serine (PAS) Biopolymers: Structurally disordered polypeptides with similar amino acid composition.
Uniqueness
Ser-Ala-Pro is unique due to its specific sequence and structure, which confer its potent ACE inhibitory activity. Unlike other peptides, Ser-Ala-Pro has been specifically designed to target ACE, making it a valuable compound for hypertension research .
Eigenschaften
CAS-Nummer |
403694-80-4 |
|---|---|
Molekularformel |
C11H19N3O5 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19N3O5/c1-6(13-9(16)7(12)5-15)10(17)14-4-2-3-8(14)11(18)19/h6-8,15H,2-5,12H2,1H3,(H,13,16)(H,18,19)/t6-,7-,8-/m0/s1 |
InChI-Schlüssel |
BRKHVZNDAOMAHX-FXQIFTODSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



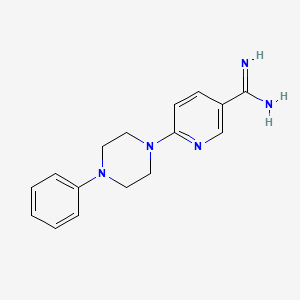
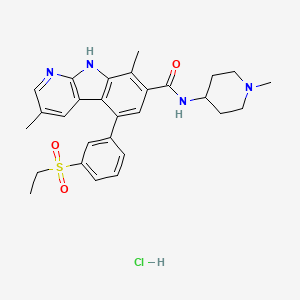
![2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B12362773.png)
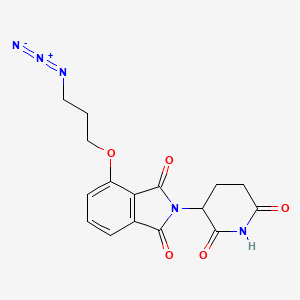
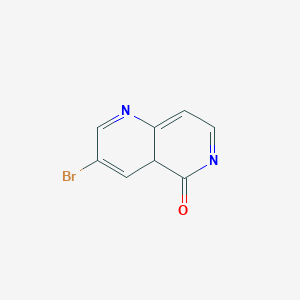
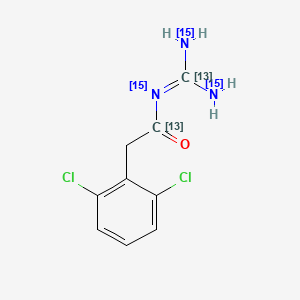
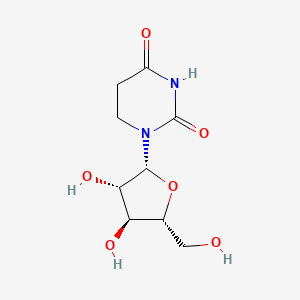
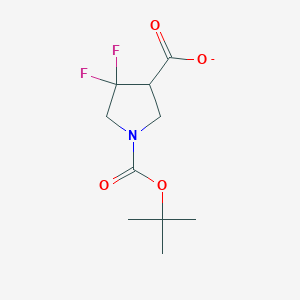



![[(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid](/img/structure/B12362824.png)

